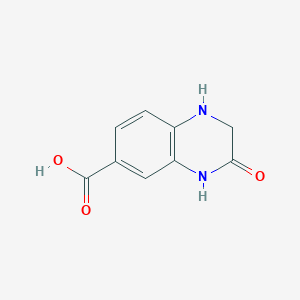

3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

説明

特性

IUPAC Name |

3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-8-4-10-6-2-1-5(9(13)14)3-7(6)11-8/h1-3,10H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJZSRZUSLBDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365904 | |

| Record name | 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702669-54-3 | |

| Record name | 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Key Reaction Steps:

Green Chemistry Approaches

Recent advancements have introduced eco-friendly methods for synthesizing this compound. These approaches emphasize sustainability by minimizing hazardous reagents and solvents.

Key Features:

- Solvent-Free Conditions: The Biginelli reaction has been adapted for the synthesis of this compound without using solvents, reducing environmental impact.

- Catalysts: Lactic acid has been utilized as a green catalyst to promote the reaction efficiently.

- Starting Materials: Methyl arenes serve as surrogates for aldehydes, enabling in situ generation of urea during the reaction.

Advantages:

- Reduced waste generation.

- Lower energy consumption.

- Enhanced safety during synthesis.

Industrial Optimization

In industrial settings, continuous flow reactors are employed to improve reaction efficiency and scalability. These reactors allow precise control over temperature and reaction time, leading to higher yields and reproducibility.

Optimized Parameters:

- Temperature Control: Maintaining optimal heat levels ensures complete cyclization without side reactions.

- Reaction Time: Shortened reaction times reduce costs while maintaining product quality.

- Purification Techniques: Advanced chromatography methods are used for large-scale purification of the compound.

Specific Examples from Research

Several studies have detailed specific synthetic routes for derivatives of this compound:

Example 1:

Preparation of 1-(3,4-dimethoxybenzyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid methyl ester:

Example 2:

Preparation of 1-(2,3,4-trimethoxybenzyl)-3-oxo derivative:

- Modified benzyl chloride derivatives were used in similar reaction steps.

- NMR and HRMS analyses confirmed the structural integrity of the synthesized product.

Data Table: Reaction Parameters

| Parameter | Value/Details | Notes |

|---|---|---|

| Solvent | Ethanol/Acetonitrile | Green alternatives available |

| Catalyst | Lactic acid | Eco-friendly option |

| Temperature | Controlled (e.g., ~100°C) | Prevents side reactions |

| Reaction Time | Optimized (e.g., several hours) | Depends on scale |

| Purification Method | Recrystallization/Chromatography | Ensures high purity |

科学的研究の応用

3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.

Industry: Utilized in the development of novel materials and as a building block for pharmaceuticals.

作用機序

The compound exerts its effects primarily through the inhibition of tubulin polymerization. This action disrupts the microtubule network within cells, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The molecular target is the colchicine binding site on tubulin, which prevents the assembly of microtubules .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid with structurally and functionally related compounds:

Key Observations:

N-Substituted Derivatives: Ester derivatives (e.g., methyl or ethyl esters) demonstrate significantly enhanced antiproliferative activity compared to the parent acid. For example, methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (MW: 206.20) showed improved cellular permeability and IC₅₀ values in the nanomolar range against breast (MCF-7) and lung (A549) cancer cells . Ethyl substitutions at N1 or position 2 (e.g., 1-ethyl or (2R)-2-ethyl derivatives) enhance solubility and metabolic stability, making them more viable for drug development .

Structural Modifications :

- The 2,3-dioxo variant (CAS: 1255717-69-1) introduces an additional oxo group, which may alter tubulin-binding affinity due to increased electron-withdrawing effects. However, its biological activity remains less characterized .

- Chiral derivatives (e.g., (2R)-2-ethyl) highlight the importance of stereochemistry in optimizing target interactions, though clinical data are pending .

生物活性

3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CAS Number: 702669-54-3) is a heterocyclic organic compound characterized by its quinoxaline core structure. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications, particularly as an anticancer agent.

- Molecular Formula : C9H8N2O3

- Molecular Weight : 192.171 g/mol

- IUPAC Name : 3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid

- Melting Point : 277-279 °C

Biological Activity

Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:

Antiproliferative Activity

A study evaluated a series of N-substituted derivatives of this compound for their antiproliferative effects against various cancer cell lines. Notably, compound 13d showed remarkable potency with IC50 values of:

- HeLa : 0.126 µM

- SMMC-7721 : 0.071 µM

- K562 : 0.164 µM

This compound also inhibited tubulin polymerization with an IC50 of 3.97 µM, indicating its potential as a chemotherapeutic agent targeting the microtubule dynamics crucial for cell division .

The mechanism by which this compound exerts its antiproliferative effects involves:

- Induction of apoptosis in cancer cells.

- Arresting the cell cycle at the G2/M phase.

- Binding to the colchicine site on tubulin, disrupting microtubule formation.

This binding mode has been confirmed through molecular docking studies which suggest that modifications to the quinoxaline scaffold can enhance biological activity .

Study on Tubulin Polymerization Inhibition

In a detailed examination of its biological properties, derivatives of this compound were synthesized and tested for their ability to inhibit tubulin polymerization. The most promising derivative demonstrated significant inhibition and was able to induce apoptosis in several cancer cell lines .

Antimycobacterial Activity

While primarily studied for its anticancer properties, some derivatives have also been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. The results indicated that certain modifications to the quinoxaline structure could enhance efficacy against resistant strains .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antiproliferative Activity (IC50) | Mechanism |

|---|---|---|---|

| This compound | Structure | HeLa: 0.126 µM SMMC-7721: 0.071 µM K562: 0.164 µM | Tubulin polymerization inhibition |

| 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | Similar structure with methyl group | Lower activity compared to parent compound | Similar mechanism |

| 3-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | Isoquinoline core | Variable activity depending on substitutions | Different binding interactions |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step routes, including cyclization of substituted quinoxaline precursors. Key steps include:

- Condensation reactions using reagents like ethyl chloroformate or thionyl chloride to form the bicyclic core.

- Acid-catalyzed cyclization under reflux conditions (e.g., in ethanol or DMF).

- Purification via column chromatography or recrystallization. Optimization focuses on solvent selection (e.g., THF for improved solubility) and temperature control to minimize side reactions .

Q. How is the structural identity of this compound confirmed in academic research?

- Methodological Answer : Structural confirmation relies on:

- Spectroscopic techniques : (peaks at δ 2.8–3.2 ppm for tetrahydroquinoxaline protons) and (carbonyl signals at ~170 ppm).

- Mass spectrometry (MS) : Molecular ion peaks matching the formula .

- X-ray crystallography : Resolves the fused bicyclic system and carboxylic acid moiety .

Q. What initial biological activities have been reported for this compound?

- Methodological Answer : Preliminary studies highlight:

- Aromatase inhibition (IC values in micromolar ranges) via competitive binding assays.

- Enzyme interaction studies : Fluorescence quenching experiments suggest binding to hydrophobic pockets of target proteins .

Advanced Research Questions

Q. How can researchers address low yields during the cyclization step in synthesis?

- Methodological Answer : Low yields often arise from incomplete ring closure or side reactions. Strategies include:

- Catalyst optimization : Using Lewis acids (e.g., ZnCl) to enhance cyclization efficiency.

- Solvent polarity adjustment : Switching to polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Microwave-assisted synthesis : Reduces reaction time and improves yield reproducibility .

Q. How should contradictory data on biological activity (e.g., varying IC values across studies) be resolved?

- Methodological Answer : Contradictions may stem from assay conditions or compound purity. Solutions include:

- Cross-validation : Re-testing in orthogonal assays (e.g., SPR vs. fluorescence-based binding).

- Purity verification : HPLC analysis (>95% purity) to exclude confounding impurities.

- Standardized protocols : Adopting uniform buffer systems (e.g., PBS at pH 7.4) and temperature controls .

Q. What role does fluorine substitution play in enhancing biological activity in related quinoxaline derivatives?

- Methodological Answer : Fluorine atoms improve:

- Binding affinity : Electronegativity enhances hydrogen bonding with target enzymes (e.g., aromatase).

- Metabolic stability : Reduces oxidative degradation in vivo.

- SAR studies : Fluorine at position 6 increases potency by ~30% compared to non-fluorinated analogs .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。